

An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG1000-GE11

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This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-GE11 (**DSPE-PEG1000-GE11**). This document is intended for researchers, scientists, and drug development professionals working with targeted drug delivery systems. **DSPE-PEG1000-GE11** is a functionalized lipid conjugate designed for targeted delivery to cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

Core Physicochemical Properties

The key physicochemical properties of **DSPE-PEG1000-GE11** are summarized in the tables below. These properties are crucial for the formulation of stable and effective drug delivery vehicles, such as liposomes and micelles.

Table 1: Molecular Properties of DSPE-PEG1000-GE11 and its Components



Component	Molecular Formula	Average Molecular Weight (g/mol)	Notes
DSPE	C41H82NO8P	748.06	1,2-distearoyl-sn- glycero-3- phosphoethanolamine
PEG1000	(C2H4O)n, n ≈ 22	~1000	Poly(ethylene glycol) with an average molecular weight of 1000 Da.
GE11 Peptide	C75H97N17O19	1540.68	Amino acid sequence: YHWYGYTPQNVI.[1] [2][3]
DSPE-PEG1000- GE11 (Estimated)	-	~3288.74	Calculated as the sum of DSPE, PEG1000, and GE11. The exact weight can vary based on the PEG polydispersity and the conjugation chemistry.

Table 2: Solubility Profile



Compound/Derivati ve	Solvent	Solubility	Reference
DSPE-PEG Derivatives	Chloroform, Methylene Chloride, DMF, DMSO	Soluble	[4][5]
Hot Water, Ethanol	>10 mg/mL (for some derivatives)	[6][7][8]	
DSPE-PEG2000- amine	Ethanol, Dimethylformamide	~20 mg/mL and ~11 mg/mL, respectively	[9]
GE11 Peptide	DMSO	50 mg/mL (requires sonication)	[2]
Aqueous Buffer (In Vivo formulation)	≥ 1.25 mg/mL (with co-solvents)	[2]	
DSPE-PEG1000- GE11	Organic Solvents (e.g., Chloroform, DMSO)	Expected to be soluble	Based on the properties of its components.
Aqueous Buffers	Expected to form micelles/liposomes	Amphiphilic nature drives self-assembly in aqueous environments.	

Table 3: Micellar Properties



Parameter	Value	Conditions	Reference
Critical Micelle Concentration (CMC) of DSPE-PEG2000	~1 µM (1 x 10 ⁻⁶ M)	Aqueous solution	[10][11]
Critical Micelle Concentration (CMC) of DSPE-PEG (general)	0.5 - 1.5 μΜ	Varies with PEG chain length	[12]
CMC of DSPE- PEG1000-GE11	Expected to be in the low micromolar range	The presence of the GE11 peptide may slightly alter the CMC compared to unconjugated DSPE-PEG1000.	-

Biological Activity and Targeting

The GE11 peptide is a dodecapeptide that specifically binds to the epidermal growth factor receptor (EGFR) with high affinity.[1][13] This makes **DSPE-PEG1000-GE11** a valuable tool for targeting nanoparticles to cancer cells that overexpress EGFR.

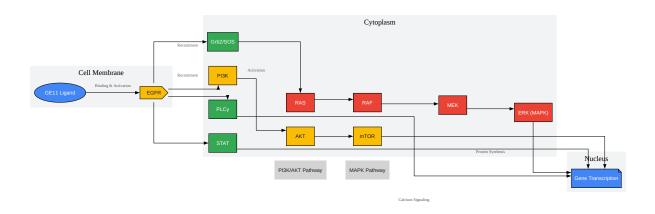
Table 4: GE11 Peptide Binding Affinity

Parameter	Value	Target	Reference
Dissociation Constant (Kd)	22 nM	EGFR	[1][13]

EGFR Signaling Pathway

The binding of GE11-functionalized nanoparticles to EGFR can facilitate their internalization into target cells. The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Key downstream cascades include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.





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EGFR Signaling Pathway Activation by GE11

Experimental Protocols Synthesis of DSPE-PEG1000-GE11

The synthesis of **DSPE-PEG1000-GE11** typically involves the conjugation of the GE11 peptide to a reactive derivative of DSPE-PEG1000. Common strategies include using maleimide chemistry to target a cysteine residue on the peptide or NHS-ester chemistry to target a primary amine.

Protocol: Conjugation via Maleimide Chemistry

 Materials: DSPE-PEG1000-Maleimide, GE11 peptide with a terminal cysteine residue, reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5), organic solvent (e.g., DMSO or



DMF) to dissolve reactants, purification column (e.g., size-exclusion chromatography).

Procedure: a. Dissolve DSPE-PEG1000-Maleimide in the reaction buffer. A small amount of organic co-solvent may be used to aid dissolution. b. Dissolve the GE11 peptide in the reaction buffer. c. Mix the DSPE-PEG1000-Maleimide and GE11 peptide solutions at a desired molar ratio (e.g., 1:1.2). d. Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. e. Monitor the reaction progress using techniques such as HPLC or mass spectrometry. f. Purify the DSPE-PEG1000-GE11 conjugate from unreacted starting materials using size-exclusion chromatography or dialysis. g. Lyophilize the purified product for storage.

Stability of the Conjugate: The maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to cleavage of the conjugate. Strategies to improve stability include hydrolysis of the succinimide ring or using alternative conjugation chemistries.

Characterization of DSPE-PEG1000-GE11 Containing Nanoparticles

Once **DSPE-PEG1000-GE11** is incorporated into a nanoparticle formulation (e.g., liposomes), a series of characterization experiments are essential to ensure quality and performance.

Protocol: Characterization of GE11-Liposomes

- Size and Polydispersity Index (PDI):
 - Technique: Dynamic Light Scattering (DLS).
 - Procedure: Dilute the liposome suspension in an appropriate buffer. Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential:
 - Technique: Laser Doppler Velocimetry.
 - Procedure: Dilute the liposome suspension in a low ionic strength buffer. Measure the electrophoretic mobility to determine the surface charge.



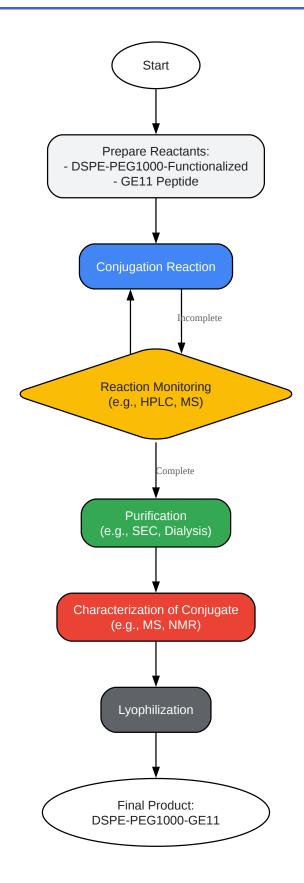
Morphology:

- Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.
- Procedure: Prepare a sample of the liposome suspension on a TEM grid. After appropriate staining (for conventional TEM) or vitrification (for cryo-TEM), visualize the liposomes to assess their shape and lamellarity.
- · Encapsulation Efficiency and Drug Loading:
 - Technique: High-Performance Liquid Chromatography (HPLC) or a suitable spectroscopic method.
 - Procedure: Separate the unencapsulated drug from the liposomes using techniques like size-exclusion chromatography or dialysis. Quantify the amount of drug in the liposomes and in the total formulation to calculate the encapsulation efficiency and drug loading.
- Confirmation of GE11 Conjugation:
 - Technique: HPLC, Mass Spectrometry, or functional assays (e.g., cell binding studies).
 - Procedure: Analyze the **DSPE-PEG1000-GE11** conjugate to confirm its identity and purity.
 For liposomes, assess the increased binding to EGFR-positive cells compared to non-targeted liposomes.

Experimental and Logical Workflows Synthesis and Purification Workflow

The general workflow for producing and purifying **DSPE-PEG1000-GE11** is outlined below.





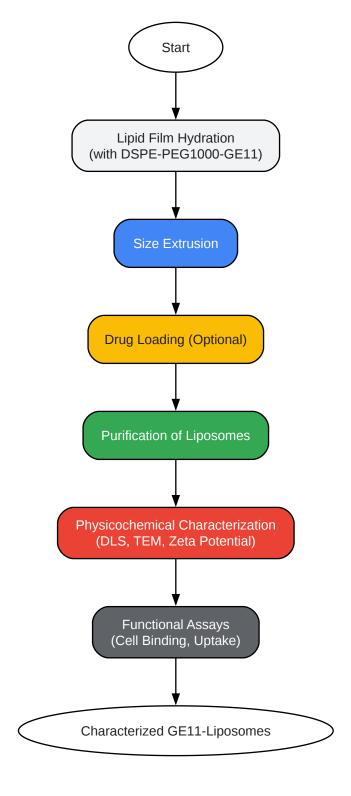
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Synthesis and Purification Workflow



Liposome Formulation and Characterization Workflow

The following diagram illustrates the logical flow for creating and evaluating GE11-targeted liposomes.



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Liposome Formulation and Characterization Workflow

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